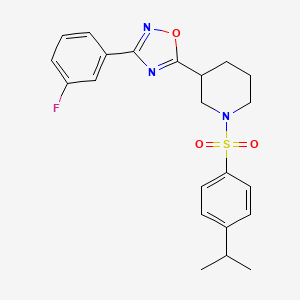

3-(3-Fluorophenyl)-5-(1-((4-isopropylphenyl)sulfonyl)piperidin-3-yl)-1,2,4-oxadiazole

Description

The compound 3-(3-Fluorophenyl)-5-(1-((4-isopropylphenyl)sulfonyl)piperidin-3-yl)-1,2,4-oxadiazole is a 1,2,4-oxadiazole derivative characterized by a fluorinated aromatic ring at position 3 and a sulfonylated piperidine moiety at position 3. The 1,2,4-oxadiazole core is a heterocyclic scaffold known for metabolic stability and versatility in drug design due to its ability to engage in hydrogen bonding and π-π interactions .

Properties

IUPAC Name |

3-(3-fluorophenyl)-5-[1-(4-propan-2-ylphenyl)sulfonylpiperidin-3-yl]-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24FN3O3S/c1-15(2)16-8-10-20(11-9-16)30(27,28)26-12-4-6-18(14-26)22-24-21(25-29-22)17-5-3-7-19(23)13-17/h3,5,7-11,13,15,18H,4,6,12,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBYFBXNEFMGVGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C3=NC(=NO3)C4=CC(=CC=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous 1,2,4-Oxadiazole Derivatives

Substituent Effects on Aromatic Rings

- 3-(3-Fluorophenyl) vs. 3-(Trifluoromethylphenyl) (Compound 3z, ): Compound 3z features a 3-(trifluoromethyl)phenyl group, which is bulkier and more electron-deficient than the 3-fluorophenyl group.

3-(4-Methoxyphenyl) (Compound 3aa, ) :

The 4-methoxyphenyl group in 3aa is electron-rich, which may enhance π-π stacking interactions. However, the methoxy group could increase metabolic susceptibility compared to the fluorine atom in the target compound.

Piperidine Substituents and Sulfonylation

- The sulfonyl group in the target compound provides strong electron-withdrawing effects and rigidity, which may improve target selectivity and stability.

5-(Piperidin-3-yl)-1,2,4-oxadiazole Derivatives () :

A structurally similar compound, 3-(4-methoxyphenyl)-5-(piperidin-3-yl)-1,2,4-oxadiazole hydrochloride , lacks sulfonylation but includes a protonated piperidine. The hydrochloride salt enhances aqueous solubility, whereas the 4-isopropylphenylsulfonyl group in the target compound may confer prolonged half-life due to reduced renal clearance.

Comparison with 4-Isopropylphenyl-Containing Analogs

5-(4-Isopropylphenyl)-3-(2,5-dimethylbenzoylmethyl)-1,2,4-oxadiazole () :

This analog replaces the sulfonylated piperidine with a benzoylmethyl group. The 4-isopropylphenyl group is retained, suggesting shared steric demands. However, the benzoyl group introduces a ketone functionality, which may alter metabolic pathways compared to the sulfonamide in the target compound.5-(Chloromethyl)-3-(4-isopropylphenyl)-1,2,4-oxadiazole () :

The chloromethyl substituent at position 5 provides a reactive handle for further derivatization, unlike the piperidine-sulfonyl group in the target compound. The 4-isopropylphenyl group is a common feature, highlighting its utility in optimizing hydrophobic interactions.

Comparative Data Table

Q & A

Basic Question: What are the common synthetic routes for preparing 3-(3-fluorophenyl)-1,2,4-oxadiazole derivatives, and how are intermediates characterized?

Answer:

The synthesis of oxadiazole derivatives typically involves cyclization reactions between carboxylic acid derivatives and amidoximes. For example, 5-(chloromethyl)-3-substitutedphenyl-1,2,4-oxadiazole intermediates (e.g., compound 2a-i in ) are synthesized via condensation of nitriles with hydroxylamine, followed by chlorination. Key steps include:

- Reaction Optimization : Temperature (70–100°C) and pH control (neutral to mildly acidic) to minimize side reactions like hydrolysis .

- Characterization : Intermediates are validated using ¹H-NMR , LC-MS , and elemental analysis to confirm purity and structural integrity .

- Functional Group Compatibility : Fluorophenyl groups require anhydrous conditions to prevent dehalogenation .

Basic Question: How is the structural conformation of this compound resolved, and what techniques are critical for validation?

Answer:

X-ray crystallography is the gold standard for resolving 3D conformations. The SHELX suite (e.g., SHELXL/SHELXS) is widely used for small-molecule refinement, particularly for analyzing sulfonyl-piperidine and oxadiazole ring geometries .

- Data Collection : High-resolution (<1.0 Å) X-ray diffraction data are preferred to resolve fluorophenyl and sulfonyl group orientations .

- Validation Metrics : R-factors (<5%), electron density maps, and hydrogen-bonding networks confirm structural accuracy .

- Complementary Techniques : ²⁹Si NMR (if applicable) and FT-IR validate sulfonyl group interactions .

Advanced Question: How can researchers address contradictory bioactivity data in assays targeting kinase inhibition?

Answer:

Contradictions often arise from assay conditions or target promiscuity. Methodological strategies include:

- Dose-Response Curves : Establish IC₅₀ values across multiple concentrations (e.g., 0.1–100 µM) to confirm potency trends .

- Off-Target Screening : Use kinome-wide profiling (e.g., Eurofins KinaseProfiler) to rule out non-specific binding .

- Molecular Dynamics (MD) Simulations : Analyze binding stability of the sulfonyl-piperidine moiety with ATP-binding pockets (e.g., EGFR kinases) over 100-ns trajectories .

- Cellular Context : Compare activity in HEK293 vs. HCT116 cell lines to assess tissue-specific effects .

Advanced Question: What strategies optimize the sulfonation of piperidine intermediates to enhance yield?

Answer:

Sulfonation of piperidine derivatives requires precise control of reaction parameters:

- Reagent Selection : Use 4-isopropylbenzenesulfonyl chloride in stoichiometric excess (1.2–1.5 eq.) under inert atmospheres to prevent oxidation .

- Solvent Systems : Dichloromethane or THF at 0–5°C minimizes side reactions like sulfone dimerization .

- Workup : Quench with ice-cold NaHCO₃, followed by column chromatography (silica gel, hexane/EtOAc gradient) to isolate the sulfonated product .

- Yield Improvement : Add DMAP (0.1 eq.) as a catalyst to accelerate sulfonyl transfer .

Advanced Question: How can computational methods predict ADME properties for this compound?

Answer:

In silico ADME prediction combines multiple tools:

- Lipophilicity : Calculate LogP using ALOGPS or Molinspiration (target: 2–4 for blood-brain barrier penetration) .

- Metabolic Stability : Simulate cytochrome P450 interactions (e.g., CYP3A4 and CYP2D6 ) via SwissADME to identify vulnerable sites (e.g., fluorophenyl ring) .

- Toxicity : Use ProTox-II to predict hepatotoxicity risks based on sulfonyl group reactivity .

- Solubility : Abraham solvation parameters estimate aqueous solubility, which is critical for formulation .

Basic Question: What spectroscopic techniques are essential for confirming the purity of the final compound?

Answer:

- ¹H/¹³C-NMR : Identify fluorophenyl (δ 7.2–7.8 ppm, aromatic protons) and sulfonyl-piperidine (δ 3.0–3.5 ppm, CH₂-SO₂) signals .

- HRMS (High-Resolution Mass Spectrometry) : Confirm molecular ion ([M+H]⁺) with <5 ppm error .

- HPLC-PDA : Purity ≥95% at 254 nm, using a C18 column (acetonitrile/water gradient) .

Advanced Question: How do structural modifications (e.g., replacing fluorophenyl with thiophene) impact bioactivity?

Answer:

SAR (Structure-Activity Relationship) Studies involve:

- Electron-Withdrawing Groups : Fluorophenyl enhances π-π stacking in kinase pockets compared to thiophene, as shown in docking scores (AutoDock Vina: ΔG ≈ -9.0 kcal/mol vs. -7.5 kcal/mol) .

- Steric Effects : Bulkier substituents (e.g., isopropylphenyl sulfonyl) reduce off-target binding but may lower solubility .

- Bioisosteric Replacement : Replace oxadiazole with triazole to assess metabolic stability via microsomal assays .

Advanced Question: How can crystallographic data resolve discrepancies in proposed tautomeric forms?

Answer:

- Charge Density Analysis : Use Hirshfeld surfaces to map electron distribution in oxadiazole rings, distinguishing between keto-enol tautomers .

- Low-Temperature Crystallography : Collect data at 100 K to stabilize metastable tautomers .

- DFT Calculations : Compare experimental bond lengths (e.g., C–N in oxadiazole) with theoretical values (B3LYP/6-31G*) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.